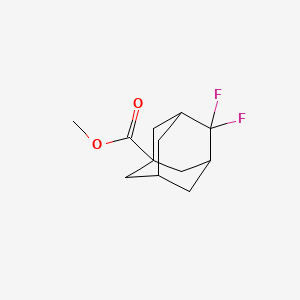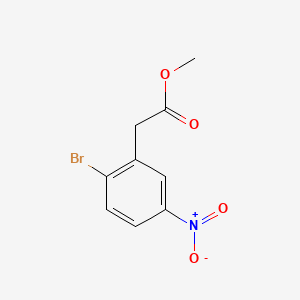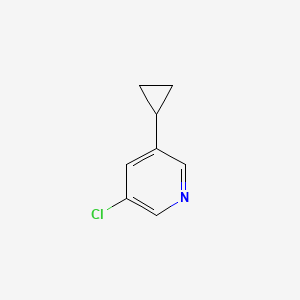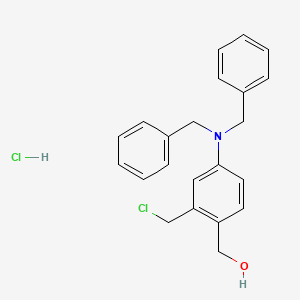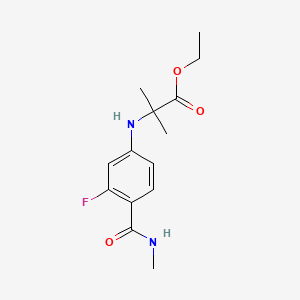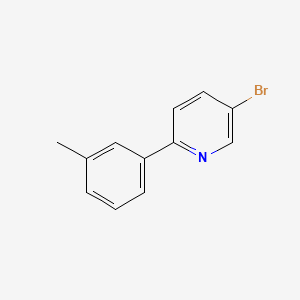
5-Bromo-2-(3-methylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-2-(3-methylphenyl)pyridine” is a chemical compound with the molecular formula C12H10BrN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(3-methylphenyl)pyridine” can be analyzed using various techniques such as X-ray diffraction and density functional theory (DFT) . These methods can provide information about the compound’s molecular electrostatic potential and frontier molecular orbitals .Chemical Reactions Analysis
The bromination reaction of similar compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester has been studied . The reaction is initiated by free radicals and has an activation energy of 37.02 kJ mol –1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-(3-methylphenyl)pyridine” can be analyzed using various techniques. For instance, the compound’s molecular electrostatic potential and frontier molecular orbitals can be studied using DFT .Applications De Recherche Scientifique
Application in Medicinal Chemistry
Summary of the Application
“5-Bromo-2-(3-methylphenyl)pyridine” is used in the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction . These derivatives have potential applications as chiral dopants for liquid crystals .
Methods of Application
The commercially available “5-Bromo-2-(3-methylphenyl)pyridine” was coupled with a series of arylboronic acids in the presence of tetrakis (triphenylphosphine)palladium (0) as a catalyst and K3PO4 as a base to produce a series of novel 5-aryl-2-methylpyridin-3-amine molecules .
Results or Outcomes
The Suzuki cross-coupling reaction of “5-Bromo-2-(3-methylphenyl)pyridine” with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .
Application in Chemical Synthesis
Summary of the Application
Bromination reactions have better selectivity and higher product activity, and have been widely used in the field of chemical synthesis .
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-(3-methylphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVLJNWFFTUPGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677949 |
Source


|
| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-methylphenyl)pyridine | |
CAS RN |
1215073-45-2 |
Source


|
| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

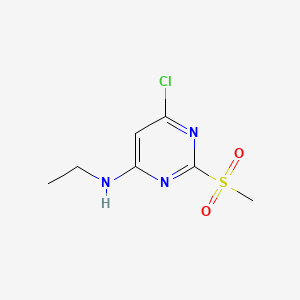
![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)
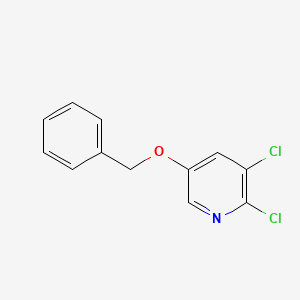
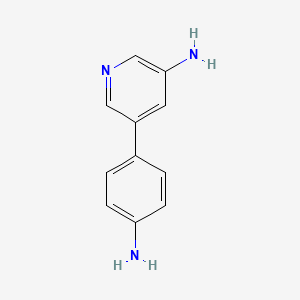
![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)
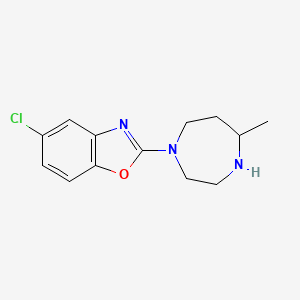
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)
